Gibberellin A9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

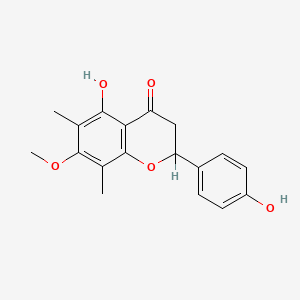

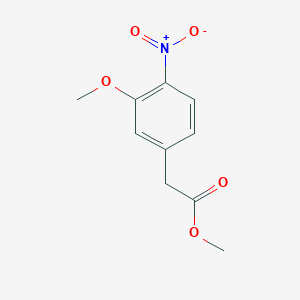

Gibberellin A9 is a C19-gibberellin that is a pentacyclic diterpenoid responsible for promoting growth and elongation of cells in plants . It was initially identified in Gibberella fujikuroi and differs from gibberellin A1 in the absence of OH groups at C-2 and C-7 .

Synthesis Analysis

The biologically inactive precursor GA9 is the major transported GA from the ovary to sepals/petals in cucumber female flowers . The GA9 moves from ovaries to sepal/petal tissues where it is converted to the bioactive GA4 necessary for female flower development .Molecular Structure Analysis

This compound has a molecular formula of C19H24O4, an average mass of 316.392 Da, and a monoisotopic mass of 316.167450 Da .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in the GA-induced degradation of SLENDER RICE 1 (SLR1), a DELLA protein that binds to tiller regulator MONOCULUM 1 (MOC1) preventing its degradation .Physical and Chemical Properties Analysis

This compound has a molecular formula of C19H24O4, an average mass of 316.392 Da, and a monoisotopic mass of 316.167450 Da .Mecanismo De Acción

Direcciones Futuras

Research on Gibberellin A9 and other gibberellins continues to evolve. For instance, recent studies have identified the GA receptors and early GA signaling components, determined the molecular mechanism of DELLA-mediated transcription reprogramming, and revealed how DELLAs integrate multiple signaling pathways to regulate plant vegetative and reproductive development in response to internal and external cues .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Gibberellin A9 involves a total of 11 steps starting from commercially available starting materials.", "Starting Materials": [ "2,4-dimethoxyphenol", "2-methyl-2-butene", "sodium hydride", "1,3-dibromo-2-propanol", "sodium borohydride", "lithium aluminum hydride", "acetic anhydride", "sodium hydroxide", "methyl iodide", "sodium methoxide", "methyl magnesium bromide", "methyl acrylate", "sodium cyanoborohydride", "dichloromethane", "ethanol", "water", "tetrahydrofuran", "diethyl ether" ], "Reaction": [ "Step 1: 2,4-dimethoxyphenol is reacted with 2-methyl-2-butene in the presence of sodium hydride to form 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol.", "Step 2: 2,4-dimethoxy-6-methylhepta-2,4-dien-1-ol is reacted with 1,3-dibromo-2-propanol in the presence of sodium borohydride to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 3: 2,4-dimethoxy-6-methylheptan-1-ol is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanol.", "Step 4: 2,4-dimethoxy-6-methylheptanol is reacted with acetic anhydride in the presence of sodium hydroxide to form 2,4-dimethoxy-6-methylheptan-1-acetate.", "Step 5: 2,4-dimethoxy-6-methylheptan-1-acetate is reacted with methyl iodide in the presence of sodium methoxide to form methyl 2,4-dimethoxy-6-methylheptanoate.", "Step 6: Methyl 2,4-dimethoxy-6-methylheptanoate is reduced with lithium aluminum hydride to form methyl 2,4-dimethoxy-6-methylheptanol.", "Step 7: Methyl 2,4-dimethoxy-6-methylheptanol is reacted with methyl magnesium bromide to form 2,4-dimethoxy-6-methylheptan-1-ol.", "Step 8: 2,4-dimethoxy-6-methylheptan-1-ol is reacted with methyl acrylate in the presence of sodium cyanoborohydride to form 2,4-dimethoxy-6-methylhept-2-enoate.", "Step 9: 2,4-dimethoxy-6-methylhept-2-enoate is reduced with lithium aluminum hydride to form 2,4-dimethoxy-6-methylheptanoic acid.", "Step 10: 2,4-dimethoxy-6-methylheptanoic acid is reacted with dichloromethane and ethanol to form the methyl ester of 2,4-dimethoxy-6-methylheptanoic acid.", "Step 11: The methyl ester of 2,4-dimethoxy-6-methylheptanoic acid is reacted with sodium hydroxide in tetrahydrofuran and diethyl ether to form Gibberellin A9." ] } | |

Número CAS |

424-77-0 |

Fórmula molecular |

C19H24O4 |

Peso molecular |

316.40 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

4aα-Hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; Ibberellin A9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)